molecular formula C11H10N4O2 B2467433 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine CAS No. 361550-31-4

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine

Cat. No.: B2467433
CAS No.: 361550-31-4
M. Wt: 230.227
InChI Key: KWVKMVGNOIJINA-UHFFFAOYSA-N
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Description

5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C11H10N4O2. It is characterized by the presence of two pyridine rings connected via a nitrogen atom and a nitro group attached to one of the pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 3-pyridinemethanol in the presence of a nitro group donor. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction proceeds through a series of steps, including C–C bond cleavage and cyclization .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis methods, where the reactants are combined in large reactors under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is unique due to its specific structural features, including the presence of two pyridine rings and a nitro group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h1-6,8H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVKMVGNOIJINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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